molecular formula C13H19BrO B13602742 [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene

[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene

Cat. No.: B13602742
M. Wt: 271.19 g/mol
InChI Key: JXWQVUKMDNNRBU-LBPRGKRZSA-N
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Description

[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene typically involves the reaction of a suitable brominated precursor with a tert-butoxy group. One common method involves the use of tert-butyl alcohol and a brominated benzene derivative under specific reaction conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects .

Comparison with Similar Compounds

[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

[(2S)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene

InChI

InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1

InChI Key

JXWQVUKMDNNRBU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)O[C@@H](CC1=CC=CC=C1)CBr

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)CBr

Origin of Product

United States

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